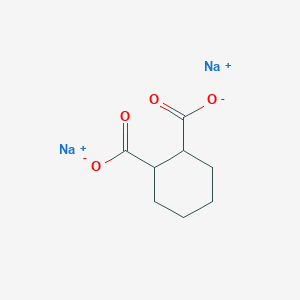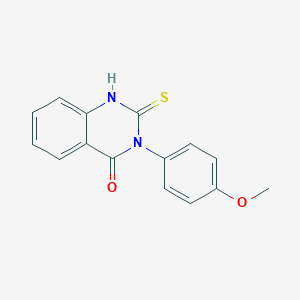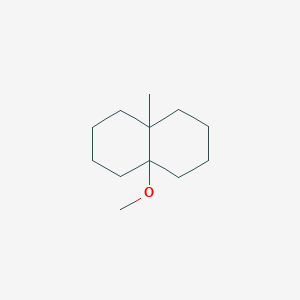
Azanylidyne(114C)methane;copper(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanylidyne(114C)methane;copper(1+) is a chemical compound with the molecular formula CCuN and a molecular weight of 91.56 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azanylidyne(114C)methane;copper(1+) typically involves the reaction of copper salts with organic ligands containing nitrogen. One common method is the reaction of copper(I) chloride with azanylidyne(114C)methane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of Azanylidyne(114C)methane;copper(1+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
Azanylidyne(114C)methane;copper(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(0) under specific conditions.
Substitution: The nitrogen ligand can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other nitrogen-containing ligands under controlled conditions.
Major Products Formed
Oxidation: Copper(II) complexes with different ligands.
Reduction: Metallic copper or copper(0) complexes.
Substitution: New copper complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Azanylidyne(114C)methane;copper(1+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Azanylidyne(114C)methane;copper(1+) involves its interaction with molecular targets through coordination chemistry. The copper ion can coordinate with various ligands, leading to the formation of stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, influencing their structure and function. The pathways involved often include redox reactions and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
- Azanylidyne(113C)methane;copper(1+)
- Azanylidyne(115C)methane;copper(1+)
- Azanylidyne(114C)methane;silver(1+)
Uniqueness
Azanylidyne(114C)methane;copper(1+) is unique due to its specific coordination chemistry and the stability of its copper(I) complex. Compared to similar compounds, it exhibits distinct reactivity and stability, making it particularly useful in catalytic and biological applications.
Propiedades
IUPAC Name |
azanylidyne(114C)methane;copper(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRDRYODQBAMW-DEQYMQKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C-]#N.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)

